molecular formula C25H27NO3 B10792575 N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide

N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide

Cat. No.: B10792575
M. Wt: 389.5 g/mol
InChI Key: CIIZALZCWRDKFN-UHFFFAOYSA-N
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Description

N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxymethylphenyl group, a methoxynaphthyl group, and a cyclobutyl carboxamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This method is favored due to its functional group tolerance and environmental benignity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the selection of catalysts and solvents that are both effective and environmentally friendly would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

N-[2-[3-[3-(hydroxymethyl)phenyl]-7-methoxynaphthalen-1-yl]ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C25H27NO3/c1-29-23-9-8-20-13-22(19-7-2-4-17(12-19)16-27)14-21(24(20)15-23)10-11-26-25(28)18-5-3-6-18/h2,4,7-9,12-15,18,27H,3,5-6,10-11,16H2,1H3,(H,26,28)

InChI Key

CIIZALZCWRDKFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C=C2C=C1)C3=CC=CC(=C3)CO)CCNC(=O)C4CCC4

Origin of Product

United States

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